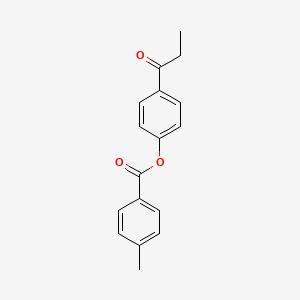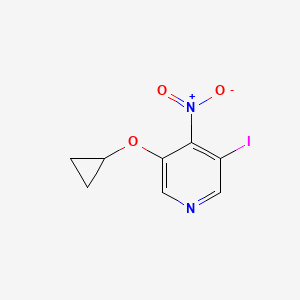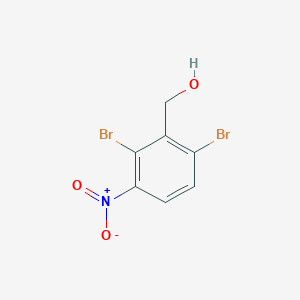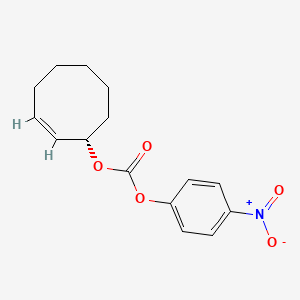
(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is an organic compound that features a cyclooctene ring and a nitrophenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate typically involves the reaction of cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate group under mild conditions.
Major Products
Oxidation: Cyclooct-2-en-1-one derivatives.
Reduction: Cyclooct-2-en-1-yl (4-aminophenyl) carbonate.
Substitution: Various substituted cyclooct-2-en-1-yl carbonates.
Scientific Research Applications
(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate involves its interaction with specific molecular targets. The nitrophenyl carbonate group can undergo hydrolysis to release 4-nitrophenol, which can further participate in various biochemical pathways. The cyclooctene ring can interact with biological membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclooct-2-en-1-yl (4-aminophenyl) carbonate: Similar structure but with an amine group instead of a nitro group.
Cyclooct-2-en-1-yl (4-methoxyphenyl) carbonate: Contains a methoxy group instead of a nitro group.
Uniqueness
(S,E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is unique due to the presence of both the cyclooctene ring and the nitrophenyl carbonate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(1S,2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-/t13-/m1/s1 |
InChI Key |
XNTGBHHUEQUWSQ-RYWCDNDXSA-N |
Isomeric SMILES |
C1CC/C=C\[C@H](CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)
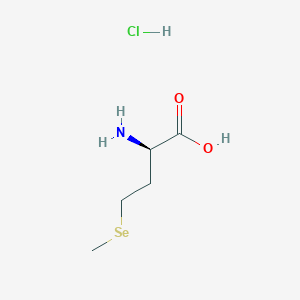

![(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B14813637.png)
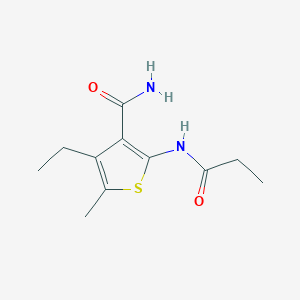
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)
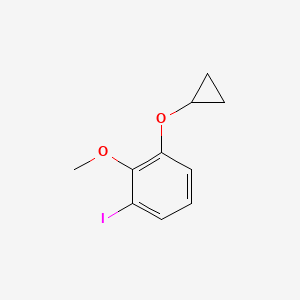
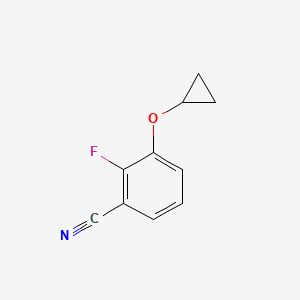
![2-cyano-3-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B14813655.png)
